molecular formula C10H9NO5 B1529944 3-(4-Nitrophenyl)oxetane-3-carboxylic acid CAS No. 1393544-71-2

3-(4-Nitrophenyl)oxetane-3-carboxylic acid

Cat. No.: B1529944
CAS No.: 1393544-71-2
M. Wt: 223.18 g/mol
InChI Key: BWZUDZZWFYBRSQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 3-(4-Nitrophenyl)oxetane-3-carboxylic acid comprises a central oxetane ring, a 4-nitrophenyl group, and a carboxylic acid group. The empirical formula is C4H6O3 .


Physical and Chemical Properties Analysis

The empirical formula of this compound is C4H6O3, and its molecular weight is 102.09 . It is a liquid at room temperature .

Scientific Research Applications

Magnetism and Structural Scaffolding

Compounds structurally related to 3-(4-Nitrophenyl)oxetane-3-carboxylic acid, such as nitroxides, demonstrate unique magnetic properties. For example, nitroxide-based materials can form 1-D hydrogen-bonded chains that exhibit antiferromagnetic behavior, which could be utilized in the development of magnetic materials and sensors (Field & Lahti, 2003).

Metal-Organic Frameworks (MOFs)

Functionalized carboxylic acid molecules, including those similar to this compound, are pivotal in synthesizing novel MOFs. These frameworks can have their properties tuned by altering the functional groups, which has implications for gas storage, catalysis, and separation processes (Gotthardt et al., 2015).

Amide Bond Formation

The synthesis of amides from carboxylic acids and amines is a fundamental reaction in organic chemistry. Research demonstrates that compounds like this compound can be involved in organocatalytic amide bond formation, opening new avenues for peptide synthesis and drug development (Lenstra, Rutjes, & Mecinović, 2014).

Bioisosteres for Drug Development

Oxetane rings, such as those found in this compound, can act as bioisosteres for the carboxylic acid functional group. This suggests potential applications in drug discovery, where oxetane-containing compounds could be used to modify the pharmacokinetic properties of therapeutic agents (Lassalas et al., 2017).

Sensitization of Luminescence in Lanthanides

Thiophenyl-derivatized nitrobenzoic acid ligands, related to this compound, have been studied as sensitizers for Eu(III) and Tb(III) luminescence. Such complexes could have applications in the development of optical and electronic devices, including sensors and displays (Viswanathan & Bettencourt-Dias, 2006).

Safety and Hazards

3-(4-Nitrophenyl)oxetane-3-carboxylic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity (single exposure), particularly the respiratory system .

Biochemical Analysis

Biochemical Properties

3-(4-Nitrophenyl)oxetane-3-carboxylic acid plays a significant role in biochemical reactions due to its reactive oxetane ring. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with oxidoreductases, which are enzymes involved in oxidation-reduction reactions. The nitrophenyl group in this compound can undergo reduction, leading to the formation of reactive intermediates that can further interact with cellular components .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in oxidative stress response, leading to changes in cellular redox status . Additionally, it has been found to alter metabolic pathways by interacting with key metabolic enzymes, thereby affecting the overall metabolic flux within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, leading to enzyme inhibition or activation. For example, the nitrophenyl group can form covalent bonds with nucleophilic residues in enzymes, resulting in enzyme inhibition . Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for its long-term effects on cellular function. Over time, this compound can undergo hydrolysis, leading to the formation of degradation products that may have different biological activities . In vitro and in vivo studies have shown that prolonged exposure to this compound can result in sustained changes in cellular redox status and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to enhance cellular antioxidant capacity, while at high doses, it can induce oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range leads to optimal therapeutic effects without causing adverse reactions . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been reported .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to oxidative stress and detoxification. This compound interacts with enzymes such as cytochrome P450, which are involved in the metabolism of xenobiotics . The nitrophenyl group can undergo reduction and conjugation reactions, leading to the formation of metabolites that are excreted from the body . These metabolic processes are essential for the detoxification and elimination of this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize in the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, this compound can undergo post-translational modifications that direct it to specific organelles, such as the endoplasmic reticulum and lysosomes . These targeting signals are essential for the precise localization and function of the compound within cells .

Properties

IUPAC Name

3-(4-nitrophenyl)oxetane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO5/c12-9(13)10(5-16-6-10)7-1-3-8(4-2-7)11(14)15/h1-4H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWZUDZZWFYBRSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-Nitrophenyl)oxetane-3-carboxylic acid
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